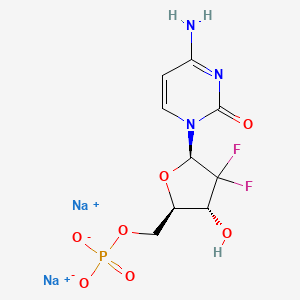

Gemcitabine monophosphate disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

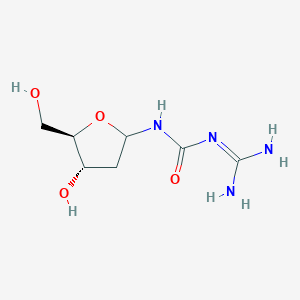

Gemcitabine monophosphate is a nucleoside analog and a chemotherapeutic agent. It is a derivative of gemcitabine, which is used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers . Gemcitabine monophosphate is formed when gemcitabine is phosphorylated by deoxycytidine kinase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Gemcitabin-Monophosphat wird durch Phosphorylierung von Gemcitabin synthetisiert. Der Prozess beinhaltet die Verwendung von Deoxycytidinkinase, die die Addition einer Phosphatgruppe an Gemcitabin katalysiert und zur Bildung von Gemcitabin-Monophosphat führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann Gemcitabin-Monophosphat mithilfe enzymatischer Verfahren hergestellt werden. Der Prozess beinhaltet in der Regel die Verwendung von rekombinanter Deoxycytidinkinase in einer kontrollierten Umgebung, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Gemcitabin-Monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Phosphorylierung: Umsetzung zu Gemcitabin-Diphosphat und Gemcitabin-Triphosphat.

Hydrolyse: Abbau zu Gemcitabin und anorganischem Phosphat unter bestimmten Bedingungen.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Erfordert Deoxycytidinkinase und Adenosintriphosphat.

Hydrolyse: Kann in Gegenwart von Wasser und spezifischen Enzymen auftreten.

Haupterzeugnisse, die gebildet werden:

- Gemcitabin-Diphosphat

- Gemcitabin-Triphosphat

- Gemcitabin

- Anorganisches Phosphat

Wissenschaftliche Forschungsanwendungen

Gemcitabin-Monophosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

- Chemie: Wird als Modellverbindung verwendet, um Nukleosid-Analoga und ihre Wechselwirkungen mit Enzymen zu untersuchen .

- Biologie: Wird auf seine Rolle in zellulären Prozessen untersucht, einschließlich der DNA-Synthese und -Reparatur .

- Medizin: Wird bei der Entwicklung von Chemotherapeutika zur Krebsbehandlung eingesetzt .

- Industrie: Wird bei der Produktion von zielgerichteten Medikamenten-Abgabesystemen und Nanopartikelformulierungen eingesetzt .

5. Wirkmechanismus

Gemcitabin-Monophosphat übt seine Wirkung aus, indem es die DNA-Synthese stört. Nach der Aufnahme in bösartige Zellen wird es phosphoryliert, um Gemcitabin-Diphosphat und Gemcitabin-Triphosphat zu bilden. Diese aktiven Metaboliten ersetzen die Bausteine von Nukleinsäuren während der DNA-Verlängerung, stoppen das Tumorwachstum und fördern die Apoptose von bösartigen Zellen . Die wichtigsten molekularen Zielstrukturen sind DNA-Polymerasen und Ribonukleotidreduktase .

Wirkmechanismus

Gemcitabine monophosphate exerts its effects by interfering with DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells . The primary molecular targets include DNA polymerases and ribonucleotide reductase .

Vergleich Mit ähnlichen Verbindungen

Gemcitabin-Monophosphat ähnelt anderen Nukleosid-Analoga wie Cytarabin und Fludarabin. Es hat ein breiteres Spektrum an Antitumoraktivität und ist bei bestimmten Krebsarten wirksamer .

Ähnliche Verbindungen:

- Cytarabin

- Fludarabin

- Cladribin

- Decitabin

Die einzigartige Struktur von Gemcitabin-Monophosphat mit zwei Fluoratomen, die die Hydroxylgruppen am Ribose ersetzen, trägt zu seiner verbesserten Stabilität und Wirksamkeit im Vergleich zu anderen Nukleosid-Analoga bei .

Eigenschaften

IUPAC Name |

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6-,7-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSFEPHISQCATF-AGPLKARSSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N3Na2O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638288-31-9 |

Source

|

| Record name | Gemcitabine-5'-monophosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638288319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEMCITABINE-5'-MONOPHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO7O3T57O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)